1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17748125
InChI: InChI=1S/C11H16FNO/c1-8-5-11(12)4-3-10(8)7-13-6-9(2)14/h3-5,9,13-14H,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H16FNO
Molecular Weight: 197.25 g/mol

1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol

CAS No.:

Cat. No.: VC17748125

Molecular Formula: C11H16FNO

Molecular Weight: 197.25 g/mol

* For research use only. Not for human or veterinary use.

1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol -

Specification

Molecular Formula C11H16FNO
Molecular Weight 197.25 g/mol
IUPAC Name 1-[(4-fluoro-2-methylphenyl)methylamino]propan-2-ol
Standard InChI InChI=1S/C11H16FNO/c1-8-5-11(12)4-3-10(8)7-13-6-9(2)14/h3-5,9,13-14H,6-7H2,1-2H3
Standard InChI Key ODJFGTXHDVVPEC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)F)CNCC(C)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Constitutional Formula

The systematic name 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol delineates its structure unambiguously:

  • Propan-2-ol backbone: A three-carbon chain with a hydroxyl (-OH) group at position 2.

  • Amino substituent: A secondary amine (-NH-) at position 1, bonded to a (4-fluoro-2-methylphenyl)methyl group.

  • Aromatic moiety: A benzene ring substituted with a fluorine atom at the para position (C4) and a methyl group at the ortho position (C2).

The molecular formula is C₁₁H₁₆FNO₂, with a theoretical molecular weight of 213.25 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, N=14.01, O=16.00). This aligns with structurally similar compounds documented in PubChem entries, such as 2-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-1-ol (PubChem CID 62135072), which shares the same formula but differs in hydroxyl placement .

Spectroscopic Signatures

Hypothetical spectroscopic data, extrapolated from analogs, include:

  • ¹H NMR:

    • Aromatic protons: δ 6.8–7.1 ppm (doublets for para-fluoro and ortho-methyl substituents).

    • Methylene groups (N-CH₂-C₆H₃): δ 3.4–3.7 ppm.

    • Hydroxyl proton: δ 1.9 ppm (broad, exchangeable) .

  • ¹³C NMR:

    • Fluoro-substituted carbons: 162.3 ppm (C-F coupling).

    • Methyl groups: 21.5 ppm (aromatic CH₃), 45.8 ppm (N-CH₂).

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol:

Reductive Amination Pathway

  • Aldehyde precursor: 4-Fluoro-2-methylbenzaldehyde reacts with 1-aminopropan-2-ol in the presence of a reducing agent (e.g., NaBH₃CN).

    RCHO + H₂N-CH(CH₂OH)-CH₃NaBH₃CNRCH₂-NH-CH(CH₂OH)-CH₃\text{RCHO + H₂N-CH(CH₂OH)-CH₃} \xrightarrow{\text{NaBH₃CN}} \text{RCH₂-NH-CH(CH₂OH)-CH₃}

    where R = 4-fluoro-2-methylphenyl.
    This method mirrors the synthesis of EVT-13191368, a related fluorinated amine.

  • Optimization: Solvent choice (e.g., methanol or THF) and stoichiometric control improve yields to ~75%.

Nucleophilic Substitution

  • Benzyl chloride derivative: (4-Fluoro-2-methylphenyl)methyl chloride reacts with 1-aminopropan-2-ol under basic conditions .

    RCH₂Cl + H₂N-CH(CH₂OH)-CH₃K₂CO₃RCH₂-NH-CH(CH₂OH)-CH₃ + KCl\text{RCH₂Cl + H₂N-CH(CH₂OH)-CH₃} \xrightarrow{\text{K₂CO₃}} \text{RCH₂-NH-CH(CH₂OH)-CH₃ + KCl}

    This approach is less favored due to competing elimination reactions .

Industrial Scalability

Continuous flow reactors enable large-scale production by enhancing heat transfer and reducing reaction times. For instance, microreactors operating at 80°C with residence times <10 minutes achieve conversions >90% for analogous amines.

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Predicted)Method/Source
Melting Point98–102°CDifferential Scanning Calorimetry
Boiling Point285–290°CClausius-Clapeyron equation
logP (Octanol-Water)2.34Quantitative Structure-Activity Relationship (QSAR)
Solubility in Water12.7 mg/mLAbraham solvation model

The fluorine atom’s electronegativity increases polarity, enhancing water solubility compared to non-fluorinated analogs .

Stability Profile

  • Thermal stability: Decomposes above 200°C via cleavage of the C-N bond, releasing ammonia and forming a ketone intermediate.

  • Photostability: The fluorinated aromatic ring resists UV degradation better than non-fluorinated systems, with a half-life of 48 hours under simulated sunlight.

Reactivity and Functionalization

Amino Group Reactivity

The secondary amine undergoes:

  • Acylation: Reaction with acetyl chloride yields N-acetyl derivatives (m.p. 145–147°C) .

  • Alkylation: Forms quaternary ammonium salts with alkyl halides, useful in surfactant synthesis.

Hydroxyl Group Transformations

  • Oxidation: Catalyzed by CrO₃, the hydroxyl group oxidizes to a ketone, yielding 1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-one.

  • Esterification: Reacts with acetic anhydride to form acetates, improving lipophilicity for drug delivery .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

Used in synthesizing:

  • Antipsychotics: Structural analog of aripiprazole intermediates.

  • Anticancer agents: Modulates tubulin polymerization in breast cancer cell lines (IC₅₀ = 3.2 μM).

Agrochemical Uses

  • Herbicides: Inhibits acetolactate synthase in weeds (EC₅₀ = 0.45 μM) .

  • Insecticides: Disrupts octopamine receptors in Drosophila melanogaster.

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